Cas no 339105-84-9 (3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole)
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-CHLORO-6-FLUOROBENZYL)SULFONYL]-1H-1,2,4-TRIAZOLE
- 2-CHLORO-6-FLUOROBENZYL 1H-1,2,4-TRIAZOL-3-YL SULFONE
- 3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-1,2,4-triazole
- 1H-1,2,4-Triazole, 5-[[(2-chloro-6-fluorophenyl)methyl]sulfonyl]-
- 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
- MLS000721653
- HMS2696O21
- SMR000335130
- 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole
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- MDL: MFCD01568453
- Inchi: 1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
- InChI Key: CUTDWSZZFNSWOR-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CS(C1=NC=NN1)(=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 362
- XLogP3: 1.8
- Topological Polar Surface Area: 84.1
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300996-100 mg |
3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole; . |
339105-84-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893106-1g |
3-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1H-1,2,4-triazole |
339105-84-9 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A936432-1g |
3-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1H-1,2,4-triazole |
339105-84-9 | 90% | 1g |
$350.0 | 2024-04-15 | |
| abcr | AB300996-100mg |
3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole; . |
339105-84-9 | 100mg |
€283.50 | 2025-02-21 |
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole Suppliers
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole
Introduction to 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole (CAS No. 339105-84-9)
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique sulfonyl and triazole functional groups. This compound, identified by the chemical abstracts service number CAS No. 339105-84-9, has garnered attention due to its potential applications in drug development and medicinal chemistry. The structural features of this molecule make it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.
The sulfonyl group in the molecular structure of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole plays a crucial role in its reactivity and interaction with biological targets. Sulfonyl groups are well-known for their ability to enhance binding affinity and metabolic stability, making them highly desirable in the design of bioactive molecules. The presence of a chloro substituent on the benzyl ring further influences the electronic properties of the molecule, potentially affecting its pharmacokinetic profile.
Additionally, the triazole ring is a key structural motif that contributes to the compound's overall biological activity. Triazoles have been widely studied for their antimicrobial, antiviral, and anti-inflammatory properties. The combination of a sulfonyl group and a triazole ring in 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole suggests that this compound may exhibit multiple modes of action, making it a promising candidate for therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The triazole scaffold, in particular, has been extensively modified to develop novel therapeutic agents. Studies have shown that triazole derivatives can interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects. The compound 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole represents an innovative approach to leveraging these structural features for therapeutic benefit.
The fluorine atom in the 6-position of the benzyl ring is another critical feature that influences the compound's properties. Fluorine substitution is commonly employed in drug design to improve metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in this position may enhance the compound's interaction with biological targets while minimizing unwanted side effects.
In terms of synthetic chemistry, 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole can be synthesized through multiple pathways. One common approach involves the reaction of a benzyl sulfonyl chloride with a suitable triazole precursor under controlled conditions. This method allows for the introduction of various substituents at different positions on the molecule, enabling fine-tuning of its biological activity.
Recent research has also explored the use of computational methods to optimize the structure of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole. Molecular modeling techniques have been employed to predict binding interactions with biological targets and identify potential lead compounds for further development. These computational approaches have significantly accelerated the drug discovery process and have been instrumental in designing more effective therapeutic agents.
The potential applications of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole extend across various therapeutic areas. Its unique structural features make it a versatile molecule that can be modified to target specific diseases or conditions. For instance, derivatives of this compound may exhibit potent activity against infectious diseases or inflammatory disorders. Additionally, its potential role in developing kinase inhibitors has been explored due to the ability of sulfonyl-triazole compounds to disrupt enzyme function.
Future studies are likely to focus on evaluating the pharmacological properties of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole and its derivatives. In vitro and in vivo experiments will be conducted to assess its efficacy and safety profiles. Furthermore, efforts will be made to optimize its chemical structure to enhance its bioavailability and reduce potential toxicity.
The development of new pharmaceutical agents is an ongoing process that relies on innovative chemical designs and interdisciplinary collaborations. Compounds like 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole exemplify the importance of structural diversity in drug discovery. By exploring novel molecular architectures and functional groups, researchers can uncover new therapeutic opportunities that address unmet medical needs.
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